6-Fluorochromone
Overview
Description
6-Fluorochromone is a fluorinated derivative of chromone, a compound known for its diverse biological activities and applications in various fields.
Mechanism of Action
Target of Action
6-Fluorochromone is a pivotal chiral building block in the pharmaceutical industry
Mode of Action
It is known that optically pure this compound-2-carboxylic acids (FCCAs), with (S) and ®-configurations, are produced by two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . The highly enantioselective mechanisms were revealed by molecular simulations . .
Biochemical Pathways
It is known that the production of (S) and ®-FCCAs mainly depends on chemical resolution . .
Biochemical Analysis
Molecular Mechanism
It is possible that 6-Fluorochromone exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have not been reported .
Metabolic Pathways
Any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, have not been reported .
Transport and Distribution
Any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, have not been reported .
Subcellular Localization
Any targeting signals or post-translational modifications that direct it to specific compartments or organelles have not been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorochromone typically involves the introduction of a fluorine atom into the chromone structure. One common method is the fluorination of chromone derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and in solvents such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents are crucial factors in industrial production. Additionally, the use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluorochromone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: this compound-3-carboxylic acid or this compound-3-carboxaldehyde.
Reduction: 6-Fluoro-3-hydroxychromone.
Substitution: Various substituted chromones depending on the nucleophile used.
Scientific Research Applications
6-Fluorochromone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studies have shown its potential as an antimicrobial and antifungal agent.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Methylchromone
- 6-Methoxychromone
- 6-Chlorochromone
- 6-Bromochromone
Comparison
6-Fluorochromone is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to other halogenated chromones, this compound exhibits stronger hydrogen bonding interactions and higher stability. Its enhanced reactivity and selectivity make it a valuable compound in various applications .
Properties
IUPAC Name |
6-fluorochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIGSYZUTMYUAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350992 | |
Record name | 6-Fluorochromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105300-38-7 | |
Record name | 6-Fluorochromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluorochromone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 6-Fluorochromone and how is it typically characterized?
A1: this compound is a chromone derivative with a fluorine atom substituted at the 6th position of the chromone core. While specific data on its molecular weight is limited in the provided research, its molecular formula can be deduced as C9H5FO2. Researchers often employ spectroscopic techniques such as UV-Visible, FT-IR, and NMR spectroscopy to characterize this compound. These methods provide insights into its electronic structure and vibrational modes, aiding in structural confirmation and analysis. []
Q2: Has research explored potential applications of this compound derivatives beyond its basic properties?
A2: Yes, research has explored the synthesis and biological evaluation of derivatives incorporating the this compound structure. One study investigated a series of 2-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-3-chloro-6-fluorochromones, 2-(1-phenyl-3-aryl-lH-pyrazol-4-yl)- 6-fluorochromones, and related pyrazoline derivatives. These compounds were synthesized and subsequently tested for their antimicrobial activities. [] This highlights the potential of this compound as a scaffold for developing novel compounds with potential therapeutic applications.
Q3: How do structural modifications to the chromone core, such as the addition of a fluorine atom at the 6th position, influence its properties?
A3: Introducing substituents like fluorine can significantly alter the electronic distribution and physicochemical properties of the chromone core. Studies comparing this compound with other halogen-substituted chromones (6-Chlorochromone, 6-Bromochromone) revealed differences in their electronic transitions and vibrational frequencies. [] These variations can influence the molecule's reactivity, interactions with biological targets, and overall pharmacological profile. Further investigation into structure-activity relationships is crucial to understanding how specific modifications impact desired activities.
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